4-(Isobutyramidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid
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Overview
Description
4-(Isobutyramidomethyl)bicyclo[222]octane-1-carboxylic acid is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isobutyramidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid typically involves a multi-step process. One common approach is the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This method employs a tandem reaction that allows for the rapid formation of the bicyclic structure with excellent yields and enantioselectivities . The reaction is mediated by an organic base and proceeds under mild and operationally simple conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The key challenges in industrial production include maintaining the enantioselectivity and yield while ensuring the process is cost-effective and environmentally friendly. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
4-(Isobutyramidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-(Isobutyramidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(Isobutyramidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
- Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
Uniqueness
4-(Isobutyramidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid is unique due to its isobutyramidomethyl group, which imparts distinct chemical properties and reactivity compared to other bicyclo[2.2.2]octane derivatives. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
4-[(2-methylpropanoylamino)methyl]bicyclo[2.2.2]octane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-10(2)11(16)15-9-13-3-6-14(7-4-13,8-5-13)12(17)18/h10H,3-9H2,1-2H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYDNDOZCCLFSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC12CCC(CC1)(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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